N-(2-pyridinyl)undecanamide
Description
N-(2-Pyridinyl)undecanamide is a heterocyclic amide compound featuring an 11-carbon alkyl chain (undecanamide) conjugated to a pyridine ring via an amide linkage. These derivatives are typically synthesized via Sonogashira-Hagihara cross-coupling reactions or condensation methods, with modifications to the alkyl chain length and aromatic substituents significantly influencing their physicochemical and optical properties .
Properties
Molecular Formula |
C16H26N2O |
|---|---|
Molecular Weight |
262.39g/mol |
IUPAC Name |
N-pyridin-2-ylundecanamide |
InChI |
InChI=1S/C16H26N2O/c1-2-3-4-5-6-7-8-9-13-16(19)18-15-12-10-11-14-17-15/h10-12,14H,2-9,13H2,1H3,(H,17,18,19) |
InChI Key |
WQEZCNAOUYEACA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(=O)NC1=CC=CC=N1 |
Canonical SMILES |
CCCCCCCCCCC(=O)NC1=CC=CC=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues of N-(2-pyridinyl)undecanamide, highlighting structural variations, synthetic applications, and performance metrics:
Notes:
- Alkyl Chain Impact: Longer alkyl chains (e.g., C11 in N-(5-iodoquinolin-8-yl)undecanamide) enhance solubility in organic solvents and improve quantum yields in luminescent polymers compared to shorter chains (e.g., C6 or C2) .
- Aromatic Substituent Effects: Electron-withdrawing groups (e.g., iodine in 5-iodoquinoline) stabilize the excited state of organoboron polymers, leading to higher fluorescence efficiency compared to unsubstituted quinoline derivatives .
- Synthetic Flexibility: Compounds like methyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate (6) serve as intermediates for pyrrolo[3,2-d]pyrimidines but lack the long alkyl chains necessary for advanced material applications .
Case Study: Organoboron Polymer Performance
Yoshiki Chujo’s group demonstrated that N-(5-iodoquinolin-8-yl)undecanamide-based polymers achieved a quantum yield of 0.65, outperforming analogues with shorter alkyl chains (e.g., hexanamide derivatives) or simpler aromatic groups (e.g., acetamide). This superiority is attributed to:
Enhanced Electron Delocalization: The undecanamide chain minimizes steric hindrance, allowing optimal alignment of the quinoline and boron moieties for efficient energy transfer .
Thermal Stability : Long alkyl chains reduce crystallization, enhancing thermal stability in solid-state applications .
In contrast, N-(quinolin-8-yl)acetamide-based polymers (ΦF = 0.53) exhibited lower efficiency due to reduced electron-donating capacity and shorter chain-induced aggregation .
Structural Analogues in Heterocyclic Chemistry
However, these derivatives lack the undecanamide moiety, limiting their utility in materials science .
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